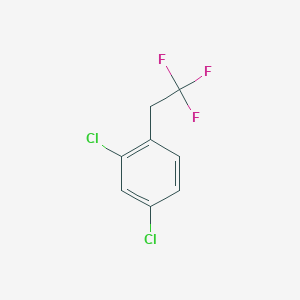

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound 2,4-dichloro-1-(2,2,2-trifluoroethyl)-benzene is systematically named according to IUPAC rules, which prioritize substituent positions and functional group hierarchy. The benzene ring serves as the parent hydrocarbon, with a trifluoroethyl group (-CH₂CF₃) at position 1 and chlorine atoms at positions 2 and 4. This numbering ensures the lowest possible locants for substituents.

The CAS Registry Number for this compound is 1092350-09-8 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory frameworks. This identifier distinguishes it from structurally similar compounds, such as 2,4-dichloro-1-(trifluoromethyl)benzene (CAS 320-60-5), which lacks the ethyl spacer between the aromatic ring and trifluoromethyl group.

Molecular Formula and Weight Analysis

The molecular formula C₈H₅Cl₂F₃ reflects the compound’s composition: eight carbon atoms, five hydrogen atoms, two chlorine atoms, and three fluorine atoms. Key mass-related properties include:

| Property | Value |

|---|---|

| Molecular weight | 229.03 g/mol |

| Exact mass | 227.97200 g/mol |

| Monoisotopic mass | 227.97200 g/mol |

The molecular weight aligns with the sum of atomic masses: carbon (12.01 × 8), hydrogen (1.01 × 5), chlorine (35.45 × 2), and fluorine (19.00 × 3). The exact mass, calculated using isotopic abundances, confirms the absence of isotopic variants in the base structure.

Structural Isomerism and Substituent Positionality

Structural isomerism in this compound arises from the arrangement of substituents on the benzene ring. The trifluoroethyl and chlorine groups can theoretically occupy alternate positions, yielding isomers such as:

- 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

- 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene

However, the specified compound’s 1,2,4-substitution pattern is stabilized by steric and electronic factors. The trifluoroethyl group’s bulkiness favors placement at position 1 to minimize steric hindrance with adjacent chlorines. Electronic effects further influence substituent positioning: chlorine’s electron-withdrawing nature directs the trifluoroethyl group to positions where inductive effects are minimized.

Comparative analysis with related compounds, such as 2,4-dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4), highlights how substituent identity impacts isomer prevalence. The ethoxy group’s flexibility in the latter compound allows for more positional variability than the rigid trifluoroethyl group.

Comparative Analysis of Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms, reflecting historical naming practices and regulatory contexts:

| Synonym | Source |

|---|---|

| 1,3-Dichloro-4-(2,2,2-trifluoroethyl)benzene | IUPAC variant |

| 2,4-Dichloro-1-(2,2,2-trifluoroethyl)benzene | Preferred IUPAC |

| MFCD11100167 | MDL registry |

The discrepancy between “1,3-dichloro” and “2,4-dichloro” numbering arises from alternate parent chain orientations. The preferred IUPAC name uses the lowest possible locants, while older conventions may prioritize functional group hierarchy over positional numbering. Regulatory documents often simplify names, as seen in the European Chemicals Agency (ECHA) entry, which omits positional descriptors for brevity.

Properties

IUPAC Name |

2,4-dichloro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJMLXBCCKEDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Catalysts

Catalysts such as palladium or copper complexes can facilitate cross-coupling reactions, which might be necessary for introducing the trifluoroethyl group onto a dichlorobenzene backbone.

Analysis of Related Compounds

2,4-Dichloro-5-fluoronitrobenzene

This compound is used in the synthesis of other fluorinated aromatics and involves nitration and fluorination steps. The use of nitro and fluoro functionalities as intermediates could inform strategies for introducing other functional groups.

Data Tables and Research Findings

Given the lack of specific data on this compound, we can consider analogous compounds for insights into reaction conditions and yields:

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Products include substituted amines, thiols, or ethers.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.

Oxidation and Reduction: Products include quinones or dihydro derivatives.

Scientific Research Applications

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene | C₈H₅Cl₂F₃ | 229.0 | 1: -CH₂CF₃; 2,4: -Cl | Trifluoroethyl, Dichloro |

| 1-Chloro-4-(2,2,2-trifluoroethyl)benzene | C₈H₆ClF₃ | 194.58 | 1: -CH₂CF₃; 4: -Cl | Trifluoroethyl, Monochloro |

| 1-Chloro-2,4-bis(trifluoromethyl)benzene | C₈H₃ClF₆ | 248.5 | 1: -Cl; 2,4: -CF₃ | Trifluoromethyl, Monochloro |

| 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone | C₁₉H₁₆ClF₂N₂O | 368.8 | Complex substituents | Difluorobenzyl, Chloro, Piperazine |

- Trifluoroethyl (-CH₂CF₃) vs.

- Chlorine Positioning: The 2,4-dichloro substitution in the target compound enhances electron withdrawal, further deactivating the benzene ring compared to monosubstituted analogs like 1-Chloro-4-(trifluoroethyl)benzene .

Physicochemical Properties

- Molecular Weight and Polarity: The trifluoroethyl group increases molecular weight compared to non-fluorinated analogs. For example, 1-Chloro-4-(trifluoroethyl)benzene (194.58 g/mol) is lighter than the target compound (229.0 g/mol) due to the absence of a second chlorine atom .

Research Findings and Trends

Fluorine’s Impact: Fluorine’s inductive effects reduce basicity of adjacent amines and enhance lipophilicity, critical for blood-brain barrier penetration in drug design .

Environmental Persistence: Dichloro-trifluoroethyl compounds may exhibit greater environmental persistence due to reduced biodegradability, a consideration in pesticide development .

Stereoelectronic Effects: The trifluoroethyl group’s conformation influences docking interactions in proteins, as observed in fluorinated benzamide derivatives .

Biological Activity

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene is a synthetic organic compound that has garnered attention for its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms and a trifluoroethyl group. The presence of these functional groups influences its chemical reactivity and biological interactions.

The mechanism of action for this compound is primarily attributed to its electrophilic nature. This allows it to interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its potential use in drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

Toxicological Profile

The toxicological profile of the compound reveals moderate acute toxicity. Studies indicate an oral lethal median dose (LD50) of approximately 387 mg/kg in male rats. Dermal exposure also presents risks, with an LD50 of 921 mg/kg . Chronic exposure studies suggest potential renal and hepatic toxicity, alongside possible hematotoxic effects .

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 (Rats) | 387 mg/kg |

| Dermal LD50 (Rats) | 921 mg/kg |

| NOEL | <8 mg/kg bw/day |

| LOAEL | 36 mg/kg bw/day |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Toxicological Assessment in Rodents

A study evaluated the chronic effects of the compound on Fischer rats over a period of six months. Findings revealed renal toxicity at lower doses than previously reported acute studies suggested. Histopathological examinations showed significant changes in kidney structure at doses above 750 ppm .

Comparative Analysis

When compared to similar compounds such as 2,4-Dichlorobenzene and other trifluoroethyl-substituted benzenes, this compound demonstrates enhanced lipophilicity and biological activity due to the unique combination of chlorine and trifluoroethyl groups. This makes it a valuable candidate for further investigation in medicinal chemistry.

| Compound | Lipophilicity | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzene | Low | Limited |

| 1-(2,2,2-Trifluoroethyl)-benzene | Moderate | Reduced reactivity |

| This compound | High | Significant antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation (for introducing the trifluoroethyl group). Key reagents include halogenating agents (e.g., Cl₂ or SOCl₂) and catalysts like AlCl₃. Temperature control (e.g., 0–60°C) and solvent selection (e.g., dichloromethane or nitrobenzene) are critical for regioselectivity and yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the molecular structure of this compound confirmed in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) identifies substituent positions and electronic environments. Infrared (IR) spectroscopy confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation for molecular weight and crystal packing .

Advanced Research Questions

Q. What role do fluorine substituents play in modulating the compound’s reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group deactivates the benzene ring, directing electrophiles to meta/para positions. Fluorine’s inductive effects enhance stability against hydrolysis but increase susceptibility to nucleophilic aromatic substitution under basic conditions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Q. How can researchers assess interactions between this compound and biological macromolecules?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities with proteins or DNA. Fluorescence quenching assays monitor conformational changes in biomolecules. Molecular docking simulations (using software like AutoDock) model steric and electronic interactions, while metabolomics studies track downstream biochemical pathway disruptions .

Q. How should discrepancies in spectroscopic data or reaction yields be systematically addressed?

- Methodological Answer :

- For spectroscopic inconsistencies : Cross-validate with multiple techniques (e.g., 2D NMR or Raman spectroscopy) and compare with literature spectra of analogous fluorinated aromatics.

- For yield variations : Optimize stoichiometry (e.g., molar ratios of halogenating agents) and reaction time. Screen solvents (e.g., DMF for polar intermediates) or additives (e.g., phase-transfer catalysts) to improve efficiency .

Q. What solvent systems enhance the compound’s solubility for use in catalytic or photochemical studies?

- Methodological Answer : Fluorinated ethers (e.g., 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) dissolve the compound via weak dipole-dipole interactions . Co-solvents like acetonitrile or THF improve miscibility in mixed-phase reactions. Solubility parameters (Hansen solubility parameters) guide solvent selection for specific experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.